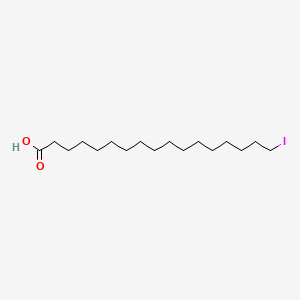

17-Iodoheptadecanoic acid

Description

Historical Context of Radiolabeled Fatty Acid Tracers

The use of tracers to study metabolism dates back to the 1930s. nih.gov Early investigations utilized stable isotopes like deuterium (B1214612) (²H) to label fatty acids and other organic molecules in animal studies. nih.gov The advent of radioisotopes, such as Carbon-14 and Hydrogen-3, further propelled research into systemic energy metabolic fluxes. nih.gov

The first application of radiolabeled fatty acids for myocardial imaging occurred in 1965 with the use of iodine-131 (B157037) labeled oleic acid. nih.govtums.ac.ir This opened the door for developing various radioiodinated fatty acids to assess both blood flow and metabolism in the heart. nih.gov Early straight-chain fatty acid tracers, however, faced challenges with rapid clearance from the myocardium, making imaging difficult. iaea.org This led to the development of structurally modified fatty acids to prolong their retention in the heart, allowing for clearer and more detailed imaging with techniques like single-photon emission computed tomography (SPECT). nih.goviaea.org

Fundamental Principles of Fatty Acid Analog Metabolism as a Research Tool

Fatty acids are a primary source of energy for the heart muscle under normal conditions. oup.com Fatty acid analogs, like 17-iodoheptadecanoic acid, are structurally similar to endogenous fatty acids and are taken up by cells and enter metabolic pathways in a similar manner. taylorandfrancis.com The key principle behind their use as a research tool is that their metabolic fate can be tracked by detecting the attached radiolabel.

The metabolism of these analogs can follow two main routes: beta-oxidation for energy production or storage in the form of triglycerides. iaea.orgwikipedia.org In healthy, well-oxygenated tissue, fatty acids are primarily catabolized through beta-oxidation. iaea.org However, in ischemic (low oxygen) but still viable tissue, there is a shift away from beta-oxidation towards triglyceride storage. iaea.org This difference in metabolic handling between healthy and diseased tissue is a crucial aspect that radiolabeled fatty acid analogs help to elucidate. By tracing the radiolabel, researchers can non-invasively assess the metabolic state of the tissue. iaea.org

Overview of this compound's Significance in Metabolic Investigations

This compound, particularly when labeled with Iodine-123 (¹²³I-HDA), has been a widely used tracer for evaluating regional myocardial metabolism. iaea.org Developed by the Julich group, its application involves analyzing the time-activity curves of the tracer in different regions of the heart. iaea.org The uptake of ¹²³I-HDA is an indicator of both blood flow and fatty acid extraction by the myocardial cells. nih.gov

Once inside the cell, the metabolic fate of this compound provides valuable information. The rate at which the radioiodine is cleared from the myocardium is believed to reflect the rate of beta-oxidation. oup.com Studies have shown that in normal hearts, the average disappearance half-time of ¹²³I from the myocardium is approximately 24 minutes. nih.gov In contrast, altered uptake and clearance patterns can indicate myocardial ischemia or infarction. nih.gov For instance, reduced tracer uptake is observed in areas of infarction and ischemia. nih.gov

Furthermore, investigations have explored the influence of other substrates, like lactate (B86563), on the metabolism of this compound. Such studies have demonstrated that increased lactate levels can inhibit the oxidation of the fatty acid analog, causing it to be stored in triglycerides and phosphoglycerides instead. thieme-connect.comthieme-connect.com This ability to study the competition between different energy sources highlights the significance of this compound in understanding the complex metabolic processes within the heart.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₇H₃₃IO₂ |

| Molecular Weight | 396.35 g/mol |

| Melting Point | 82-84°C |

| Appearance | White solid |

| CAS Number | 60451-92-5 |

Data sourced from ChemicalBook chemicalbook.com

Research Findings on Myocardial Uptake and Metabolism

| Study Focus | Key Findings | Reference |

| Myocardial Uptake in Rats | Maximal heart uptake of 7.9% of the injected dose per gram of heart tissue was observed 30 seconds after injection. | akjournals.com |

| Metabolism in Rats | As early as 10 to 30 seconds after injection, 70% to 80% of the total myocardial radioactivity was recovered as free ¹²³I iodide, indicating rapid metabolic deiodination. | akjournals.com |

| Metabolism in Dogs under Lactate Loading | Lactate loading did not change the total myocardial uptake of ¹³¹I-17-HDA but decreased its oxidation fivefold, from 70% to 14%. The non-oxidized fatty acid was primarily stored in triglycerides and phosphoglycerides. | thieme-connect.com |

| Comparison with other Fatty Acids in Dogs | The total myocardial uptake of ¹²⁵I-16-iodo-9-hexadecenoic acid was about 40% lower than that of ¹³¹I-17-iodoheptadecanoic acid. | researchgate.net |

Properties

IUPAC Name |

17-iodoheptadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33IO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLJCFBCITRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCI)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975858 | |

| Record name | 17-Iodoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60451-92-5 | |

| Record name | 17-Iodoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 17 Iodoheptadecanoic Acid and Its Radiolabeled Congeners

Chemical Synthesis of the Heptadecanoic Acid Backbone

The foundational structure of 17-iodoheptadecanoic acid is the heptadecanoic acid backbone, a saturated fatty acid with a 17-carbon chain. The synthesis of this backbone can be achieved through several chemical routes. One common method involves the oxidation of long-chain hydrocarbons or alcohols that possess the appropriate carbon length. atamankimya.com Another established technique is the saponification of triglycerides that contain heptadecanoate esters, which involves hydrolyzing fats or oils with a strong base, followed by acidification to isolate the free fatty acid. atamankimya.com

A more specialized approach for creating long-chain fatty acids is the Kolbe electrolysis. This method utilizes the electrochemical decarboxylation of the sodium salts of a shorter fatty acid, such as hexadecanoic acid (palmitic acid), to form heptadecanoic acid as one of the products. atamankimya.com Furthermore, ω-hydroxy fatty acids, such as 17-hydroxyheptadecanoic acid, can serve as precursors. glpbio.com These can be synthesized and subsequently modified to introduce the iodine atom at the terminal position.

Radiochemical Synthesis Routes for Isotopic Incorporation

For applications in nuclear medicine, this compound must be labeled with a radioactive isotope. The choice of isotope and the labeling strategy are critical to the tracer's effectiveness.

Strategies for Iodine Radioisotope Labeling (e.g., ¹²³I, ¹³¹I)

Radioiodination is a key process for preparing this compound for single-photon emission computed tomography (SPECT) imaging. The most commonly used iodine isotopes are Iodine-123 (¹²³I) and Iodine-131 (B157037) (¹³¹I).

Nucleophilic halogen exchange, often referred to as the Finkelstein reaction, is a widely employed method for radioiodination. frontiersin.orgnih.gov This reaction involves the substitution of a leaving group, typically a bromine or chlorine atom, at the terminal (omega) position of the fatty acid chain with a radioactive iodide ion (e.g., [¹²³I]NaI or [¹³¹I]NaI). The precursor for this reaction is typically 17-bromoheptadecanoic acid. The efficiency of this exchange is influenced by several factors, including the choice of solvent and the presence of a catalyst. Copper(I) salts are often used to facilitate the nucleophilic attack of the radioiodide on the carbon-halogen bond, thereby improving the radiochemical yield. researchgate.net

| Parameter | Condition | Effect on Yield |

| Precursor | 17-bromoheptadecanoic acid | Bromo-precursors are common for iodine exchange. |

| Radioisotope | Na¹²³I or Na¹³¹I | Source of the radioactive label. |

| Catalyst | Copper(I) salts | Facilitates nucleophilic substitution, increasing yield. researchgate.net |

| Solvent | Acetonitrile, DMF | Choice of solvent can significantly impact reaction efficiency. nih.gov |

| Temperature | Elevated temperatures (e.g., 110-170°C) | Increases reaction rate. frontiersin.orgnih.gov |

This interactive table summarizes the key factors in nucleophilic halogen exchange for radioiodination.

An alternative and versatile route to omega-radiohalogenated fatty acids employs macrocyclic lactones as starting materials. iaea.org For the synthesis of this compound, a corresponding macrocyclic lactone can be used. The synthesis involves a three-step process:

Saponification: The macrocyclic lactone is hydrolyzed to open the ring and form the corresponding ω-hydroxy fatty acid.

Tosylation: The terminal hydroxyl group of the fatty acid is then converted into a better leaving group, typically a tosylate.

Radio-iodide Substitution: The tosylate group is subsequently displaced by a radioactive iodide ion in a nucleophilic substitution reaction. iaea.org

This method provides a secure and adaptable route to a wide array of radioiodinated fatty acid analogs. iaea.org

The incorporation of radioiodine is frequently achieved using sodium or potassium iodide as the source of the radionuclide. In the context of nucleophilic exchange, radioactive potassium iodide (e.g., K¹²³I) serves as the nucleophile that displaces a leaving group like bromide or tosylate from the 17-position of the heptadecanoic acid precursor. The reaction conditions are similar to those described for general nucleophilic halogen exchange, often requiring heat and sometimes a catalyst to proceed efficiently.

Carbon-14 Labeling Techniques (e.g., 1-¹⁴C-17-Iodoheptadecanoic Acid Synthesis)

Carbon-14 (¹⁴C) labeling is a crucial technique for metabolic studies, allowing researchers to trace the fate of the fatty acid molecule. The synthesis of 1-¹⁴C-17-iodoheptadecanoic acid involves introducing the ¹⁴C isotope at the carboxyl (C-1) position.

A common strategy for this involves the use of a ¹⁴C-labeled cyanide (e.g., K¹⁴CN) or carbon dioxide ([¹⁴C]CO₂). researchgate.net For instance, a 16-carbon precursor with a suitable leaving group can be reacted with K¹⁴CN to introduce the labeled carbon, which is then hydrolyzed to form the carboxylic acid. Alternatively, a Grignard reagent prepared from a 16-carbon alkyl halide can be carboxylated with [¹⁴C]CO₂. researchgate.net After the ¹⁴C-labeled heptadecanoic acid is formed, the terminal iodine is introduced via a halogen exchange reaction on a 17-bromo precursor, which itself is synthesized from the corresponding 17-hydroxy acid. The synthesis of ¹⁴C-labeled fatty acids often involves multi-step procedures to build the molecule with the label in the desired position. nih.govnih.gov

| Isotope | Labeling Position | Common Precursor | Labeling Reagent | Key Reaction Type |

| ¹²³I / ¹³¹I | C-17 | 17-Bromoheptadecanoic acid | Na¹²³I / Na¹³¹I | Nucleophilic Halogen Exchange |

| ¹²³I / ¹³¹I | C-17 | ω-Hydroxyheptadecanoic acid tosylate | Na¹²³I / Na¹³¹I | Nucleophilic Substitution |

| ¹⁴C | C-1 | 16-Carbon alkyl halide | K¹⁴CN or [¹⁴C]CO₂ | Nucleophilic Substitution / Carboxylation |

This interactive table outlines the primary radiolabeling strategies for this compound.

Radiochemical Yield and Purity in Tracer Production

The efficiency of synthesizing radiolabeled this compound and its congeners is critically evaluated by its radiochemical yield and purity. These parameters are paramount in the production of radiopharmaceuticals, ensuring that the final product is suitable for its intended application in metabolic studies. The methodologies employed for radioiodination and the subsequent purification steps are determining factors for both yield and purity.

Research into the synthesis of various radiolabeled forms of this compound has reported a range of radiochemical yields, which are highly dependent on the specific labeling strategy and reaction conditions. For instance, the synthesis of [17-¹²³I]iodoheptadecanoic acid via a nucleophilic isotopic exchange reaction, where bromine is replaced by iodine-123, has been a common approach. researchgate.net This method, when performed in the melt, has been shown to achieve a radiochemical yield of 50% after a reaction time of 120 minutes. snmjournals.org Another example is the synthesis of 1-¹⁴C-17-iodoheptadecanoic acid, which resulted in a radiochemical yield of 17%. iaea.org

The choice of precursor molecule is also a significant factor. One approach has utilized macrocyclic lactones as starting materials to produce omega-radiohalogenated fatty acids, including 17-iodo-heptadecanoic acid. iaea.org This method involves saponification, tosylation, and subsequent radio-iodide substitution. iaea.org

Achieving high radiochemical purity is as crucial as obtaining a satisfactory yield. The final product must be free from unreacted radioisotopes and other chemical impurities. nih.gov Purification is an indispensable step in the production process. Common methods for purifying radiopharmaceuticals include solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). sci-hub.se For instance, thin-layer chromatography (TLC) is mentioned as a method to separate iodo-fatty acids from their tosylate precursors. iaea.org Radio-HPLC and radio-TLC are standard methods for the analysis and confirmation of the radiochemical purity of the final labeled compound. researchgate.net

The following table summarizes findings from various studies on the synthesis of radiolabeled this compound, highlighting the different precursors, radioisotopes, and the resulting yields.

Table 1: Radiochemical Yields in the Synthesis of Radiolabeled this compound Congeners

| Radiolabeled Compound | Precursor | Isotope | Synthetic Method | Radiochemical Yield (%) | Reference |

|---|---|---|---|---|---|

| [17-¹²³I]Iodoheptadecanoic acid | 17-Bromoheptadecanoic acid | ¹²³I | Nucleophilic I-for-Br exchange (in melt) | 50 | snmjournals.org |

In vivo stability is another aspect related to purity, as deiodination can occur after administration. Studies with related compounds like 17-[¹³¹I]iodo-9-telluraheptadecanoic acid have shown that significant in vivo deiodination can happen, suggesting that the stability of the carbon-iodine bond is a critical factor. nih.gov

Table of Compounds

| Compound Name |

|---|

| 17-Bromoheptadecanoic acid |

| This compound |

| [17-¹²³I]Iodoheptadecanoic acid |

| [1-¹⁴C]-17-Iodoheptadecanoic acid |

| 17-[¹³¹I]iodo-9-telluraheptadecanoic acid |

| Iodine-123 |

| Carbon-14 |

Biochemical Analog Properties and Cellular Transport Dynamics

Structural Analogy to Endogenous Long-Chain Fatty Acids

17-Iodoheptadecanoic acid (17-IHA) is a synthetic, terminally iodinated straight-chain fatty acid. tums.ac.ir Structurally, it belongs to the class of organic compounds known as long-chain fatty acids, which are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. chemfont.ca Specifically, it is an analog of heptadecanoic acid, a 17-carbon saturated fatty acid, and is also considered an analog of stearic acid (an 18-carbon fatty acid), a common long-chain fatty acid in mammals. nih.govsnmjournals.org

Mechanisms of Cellular Uptake in Metabolic Tissues

The cellular uptake of long-chain fatty acids (LCFAs) is a complex process involving both passive diffusion and, more significantly, protein-mediated transport across the plasma membrane. researchgate.netimrpress.comresearchgate.net As a structural analog, this compound utilizes these same cellular entry mechanisms. The transport process begins with the dissociation of the fatty acid from albumin in the bloodstream, followed by its translocation into the cell. researchgate.net Once inside, LCFAs bind to cytoplasmic fatty acid-binding proteins (FABPs), which facilitate their transport to specific organelles for metabolic processing, such as mitochondria for β-oxidation or esterification into complex lipids like triglycerides. imrpress.comnih.gov

The heart muscle relies heavily on long-chain fatty acids as a primary energy source, oxidizing them to produce ATP for contraction. researchgate.net The transmembrane transport of LCFAs into cardiomyocytes is a critical and rate-governing step, with over 70% of uptake mediated by specific protein transporters. researchgate.netfortunejournals.com Key transporters involved in this process include:

Fatty Acid Translocase (FAT/CD36) : A primary and high-affinity receptor for LCFAs that plays a crucial role in their uptake into the heart. researchgate.netfortunejournals.come-apem.org Its translocation from intracellular stores to the cell membrane can rapidly increase fatty acid uptake. researchgate.netfortunejournals.com

Fatty Acid Transport Proteins (FATPs) : A family of proteins (FATP1-6) that facilitate the transport of LCFAs across the plasma membrane. researchgate.netresearchgate.net

Plasma Membrane-Associated Fatty Acid-Binding Protein (FABPpm) : Another key protein that aids in the translocation of LCFAs into the cell. researchgate.netresearchgate.net

As an analog of endogenous fatty acids, the accumulation of 17-IHA in the myocardium is dependent on this protein-mediated transport system. researchgate.net Studies in rats have shown that myocardial uptake of 17-IHA is rapid, with maximal heart accumulation observed as early as 30 seconds to 1 minute post-injection. akjournals.comakjournals.com The initial high uptake is followed by a clearance phase, as the compound is either metabolized or diffuses back out of the cell. nih.govakjournals.com

| Parameter | Finding | Species | Source |

|---|---|---|---|

| Maximal Heart Uptake | 7.9% of injected dose per gram of heart | Rat | akjournals.comakjournals.com |

| Time to Maximal Uptake | 30 seconds | Rat | akjournals.comakjournals.com |

| Average Disappearance Half-Time (Normal) | 24 ± 4.7 minutes | Human | nih.gov |

| Incorporation into Triglycerides (Max) | 6% of total myocardial radioactivity | Rat | akjournals.com |

| Incorporation into Phospholipids (B1166683) (Max) | 11% of total myocardial radioactivity | Rat | akjournals.com |

The liver is central to fatty acid metabolism, responsible for uptake from the blood, de novo synthesis, oxidation, and export as very-low-density lipoproteins (VLDL). nih.gov The uptake of LCFAs by liver cells is also a regulated process involving transporters. snmjournals.org Studies using radioiodinated 17-IHA have been conducted to assess hepatic fatty acid metabolism in humans. snmjournals.org

In healthy individuals, the liver efficiently takes up 17-IHA. However, in various pathological conditions, these dynamics are altered. In patients with fatty liver, the uptake of 17-IHA is generally reduced and distributed inhomogeneously throughout the organ. snmjournals.org As liver disease progresses to cirrhosis, the uptake is extremely reduced, and elimination times are significantly prolonged, indicating a decreased capacity of the liver to process exogenous fatty acids. snmjournals.org This suggests that both the influx rate and the subsequent intracellular handling of the fatty acid are impaired. snmjournals.org

| Patient Group | Mean Elimination Time (ET) (minutes) | Observations | Source |

|---|---|---|---|

| Control (Normal) | 30.3 ± 7.2 | Baseline hepatic turnover. | snmjournals.org |

| Alcoholic Fatty Liver | 28.9 ± 5.6 | ETs are not significantly different from controls, but uptake is reduced. | snmjournals.org |

| Nonalcoholic Fatty Liver | 48.0 ± 8.1 | ETs are prolonged compared to controls. Uptake is inhomogeneous. | snmjournals.org |

| Compensated Cirrhosis | Variable (Relatively Short) | Uptake is extremely reduced. | snmjournals.org |

| Decompensated Cirrhosis | Not Measurable | Reflects severe impairment of liver function. | snmjournals.org |

Metabolic Fate and Kinetic Analysis of 17 Iodoheptadecanoic Acid in Biological Systems

In Vivo Metabolic Pathways

Once introduced into a biological system, 17-iodoheptadecanoic acid is subject to several metabolic processes. It is primarily broken down for energy, but can also be stored within complex lipids. A key event in its metabolism is the cleavage of the iodine atom, which serves as a crucial marker for tracking its metabolic fate.

Beta-Oxidation as the Primary Degradation Pathway

The principal route for the breakdown of this compound is beta-oxidation, a catabolic process where fatty acid molecules are cleaved to generate acetyl-CoA, NADH, and FADH2. wikipedia.org This process is fundamental for energy production in tissues with high energy demands, such as the heart. abcam.com In the case of this compound, beta-oxidation leads to the release of radioiodide, a process that has been demonstrated to be a result of this metabolic pathway. snmjournals.org Studies in canine myocardium have shown that under normal conditions, a significant portion of the fatty acid is oxidized. nih.govthieme-connect.com

The rate at which iodide is released from this compound serves as an indirect measure of the rate of its metabolism. In the normal canine heart, the radioactivity in biopsy specimens, largely attributed to free iodide, was observed to decrease with a half-time of 36 minutes. ahajournals.org In rats, a maximal heart uptake of the compound was seen as early as 30 seconds post-injection, followed by a rapid elimination period, with 70 to 80% of the total myocardial radioactivity being recovered as iodide within 10 to 30 seconds. akjournals.com This rapid release indicates a swift metabolic turnover. The elimination rate of the tracer from the myocardium, as observed in scintigraphic studies, is primarily determined by the washout of this liberated radioiodide. ahajournals.org

The rate of this compound oxidation is sensitive to the presence of other energy substrates. For instance, lactate (B86563) loading in the canine heart has been shown to dramatically inhibit the oxidation of this fatty acid. nih.govthieme-connect.com In one study, lactate infusion caused a fivefold decrease in oxidation, from 70% to 14%. nih.govthieme-connect.com This demonstrates the competitive nature of substrate utilization in the heart, where the presence of an alternative fuel source can significantly alter the metabolic pathway of fatty acids. thieme-connect.com

Esterification and Incorporation into Complex Lipid Pools (e.g., Triglycerides, Phospholipids)

When not immediately oxidized, this compound can be stored within the cell through a process called esterification. libretexts.org This involves the formation of an ester bond with a glycerol (B35011) backbone, leading to its incorporation into complex lipid pools such as triglycerides and phospholipids (B1166683). libretexts.orgsavemyexams.com In the canine heart, when its oxidation is inhibited by lactate, the non-oxidized this compound is predominantly stored in triglycerides and phosphoglycerides. nih.govthieme-connect.com In rats, modest amounts of the fatty acid have been found incorporated into myocardial phospholipids and triglycerides. akjournals.com Different studies have shown varying primary lipid fractions for its incorporation, with one study in canines indicating phospholipids as the main fraction, while another pointed to triglycerides and phosphoglycerides, especially under conditions of inhibited oxidation. nih.govthieme-connect.comnih.gov

Deiodination Processes and Fate of Released Radioiodide

The cleavage of the iodine atom from the heptadecanoic acid chain, a process known as deiodination, is a critical step in its metabolism. This release of radioiodide is a consequence of the beta-oxidation process. snmjournals.org Once liberated, the radioiodide enters the circulation, leading to a build-up of blood activity which can influence the apparent washout rate from tissues like the myocardium. ahajournals.org However, the concentration of free iodide within the myocardial tissue itself is not significantly affected by the iodide levels in the blood. ahajournals.org The released radioiodide is the primary form of radioactivity detected in the blood pool and interstitial space following the administration of radioiodinated this compound. nih.gov

Preclinical Pharmacokinetic and Biodistribution Studies

Preclinical studies in animal models have provided valuable insights into the pharmacokinetics and biodistribution of this compound. These studies have tracked its uptake, distribution, and elimination from various organs.

In canine models, after intravenous injection, the peak myocardial activity of this compound was reached at 6 minutes. snmjournals.org The myocardial activity then decreased with a half-time of 11.2 minutes. nih.gov The peak myocardium-to-blood ratio was found to be 4.1:1. nih.gov

In rats, the maximal uptake in the heart was observed much earlier, at just 30 seconds post-injection, with a value of 7.9% of the injected dose per gram of heart tissue. akjournals.com This was followed by a rapid elimination phase. akjournals.com Studies in mice have also been conducted to assess its biodistribution, showing that ω-halofatty acids like this compound have efficient extraction by the heart muscle. iaea.org

The following table summarizes key pharmacokinetic and biodistribution parameters from preclinical studies:

| Parameter | Animal Model | Value | Reference |

| Time to Peak Myocardial Activity | Canine | 6 minutes | snmjournals.org |

| Myocardial Activity Half-Time | Canine | 11.2 minutes | nih.gov |

| Peak Myocardium-to-Blood Ratio | Canine | 4.1:1 | nih.gov |

| Maximal Heart Uptake | Rat | 7.9% dose/g heart | akjournals.com |

| Time to Maximal Heart Uptake | Rat | 30 seconds | akjournals.com |

The following table details the distribution of this compound into different lipid fractions in the canine myocardium:

| Condition | Lipid Fraction | Percentage of Total Radioactivity | Reference |

| Lactate Loading | Triglycerides and Phosphoglycerides | Major storage pool | nih.govthieme-connect.com |

| Normal | Phospholipids | Main lipid fraction of incorporation | nih.gov |

| Normal | Triglycerides | 16% (increased from 6.8% after intervention) | ahajournals.org |

Myocardial Retention and Washout Characteristics in Animal Models

This compound (IHDA) is a straight-chain fatty acid analog that undergoes rapid metabolism within the myocardium. nih.gov This metabolic process results in a swift release of free radioiodide from the heart muscle. nih.gov Animal studies have been crucial in elucidating the kinetics of this tracer. In canine models, the peak myocardial activity of IHDA is reached approximately 6 minutes after administration. snmjournals.org Following this peak, the tracer demonstrates a rapid clearance from the myocardium.

The washout of this compound from the heart is characterized by a biexponential elimination pattern. The initial, rapid phase of clearance is a distinguishing feature. In studies using dogs, the clearance half-time for IHDA was found to be 11.2 minutes. snmjournals.org This rapid washout is a consequence of the compound's active beta-oxidation within the myocardial cells. snmjournals.org Comparative studies in dogs have also shown that the total myocardial uptake of 131I-17-iodo-heptadecanoic acid is approximately 40% higher than that of 125I-16-iodo-9-hexadecenoic acid. researchgate.net

The kinetic profile of IHDA is often compared with other fatty acid analogs that have structural modifications to enhance myocardial retention. For instance, analogs with methyl-branching or terminal iodophenyl groups exhibit significantly slower washout rates. nih.gov The prolonged retention of these other agents contrasts sharply with the fast clearance kinetics of the straight-chain this compound. nih.govsnmjournals.org

| Fatty Acid Analog | Peak Myocardial Activity Time (min) | Clearance Half-Time (t½) (min) |

|---|---|---|

| This compound (IHDA) | 6 | 11.2 |

| 15-(p-iodophenyl)-pentadecanoic acid (pIPPA) | 6 | 13.5 |

| 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) | 16 | 287 |

Hepatic Elimination Profiles in Preclinical Species

Following systemic administration, this compound demonstrates rapid accumulation in the liver, alongside the myocardium. snmjournals.org The liver is a primary site for fatty acid metabolism, and like the heart, it actively takes up IHDA from circulation. While the hepatic accumulation is a noted characteristic, detailed kinetic analyses of its elimination specifically from the liver in preclinical species are not as extensively documented as its myocardial kinetics.

Blood Pool Clearance and Systemic Tracer Distribution

The clearance of this compound from the blood pool is notably rapid following intravenous injection. snmjournals.org This fast disappearance from circulation allows for myocardial imaging to commence within 5 to 10 minutes post-injection. snmjournals.org A similar compound, terminally labeled 16-iodo-9-hexadecenoic acid, was shown to have a blood clearance half-time of 1.7 minutes, highlighting the swift systemic clearance typical for these fatty acid analogs. snmjournals.org

A key feature of IHDA's metabolic fate is the rapid liberation of free radioiodide back into the bloodstream as a result of its metabolism in tissues like the heart. nih.gov Consequently, the composition of radioactivity in the blood changes over time. Studies have shown that beyond 15 minutes after injection, a significant portion—averaging 55-75%—of the total activity in the blood is attributable to inorganic radioiodide rather than the intact parent compound. snmjournals.org

Besides the primary accumulation in the heart and liver, the distribution of this compound and its metabolites has been noted in other tissues. In studies involving duodenal administration of radiolabelled solid lipid nanoparticles using a this compound tracer in rats, radioactivity was detected in both lymph and blood samples, with notable retention observed in the intestinal mucosa. nih.gov

Preclinical Research Applications and Methodological Approaches

Assessment of Myocardial Fatty Acid Metabolism in Animal Models

Radioiodinated straight-chain fatty acids like 17-Iodoheptadecanoic acid (IHDA) are utilized in animal models to study myocardial fatty acid metabolism. nih.gov These tracers are rapidly metabolized in the heart, leading to the release of free radioiodide, which allows for the assessment of metabolic pathways. nih.gov

Investigation of Myocardial Ischemic Injury and Recovery in Experimental Paradigms

Preclinical studies in canine models have been instrumental in understanding the effects of ischemia on myocardial fatty acid metabolism using IHDA. In open-chest dogs subjected to controlled coronary artery occlusion, the kinetics of IHDA are altered in a manner consistent with the known metabolic changes during oxygen deprivation. nih.govsnmjournals.org Specifically, in ischemic myocardium, there is a significant decrease in the peak total activity of IHDA compared to normal myocardium. nih.gov This reduction in uptake is indicative of impaired fatty acid utilization in the oxygen-deprived tissue.

Furthermore, the half-life of IHDA is prolonged in both ischemic and hypoxic conditions, suggesting a slower metabolic turnover. nih.gov Analysis of the distribution of radioactivity within the myocardial tissue reveals a significant decrease in the aqueous phase activity in ischemic myocardium, indicating a shift in the metabolic fate of the fatty acid. nih.gov These findings from animal experiments demonstrate the utility of IHDA in delineating the metabolic consequences of myocardial ischemia.

Characterization of Myocardial Metabolic Perturbations in Disease Models (e.g., Cardiomyopathy, Hypertension)

Animal models of cardiomyopathy and hypertension have been employed to investigate alterations in myocardial fatty acid metabolism. core.ac.uknih.gov In models of hypertrophic cardiomyopathy, SPECT imaging with radiolabeled fatty acids often reveals heterogeneous uptake, with lower tracer accumulation in hypertrophied segments compared to perfusion tracers. iaea.org This mismatch suggests underlying metabolic abnormalities in the diseased heart muscle.

Hypertension, a major risk factor for cardiac remodeling, can be studied in various animal models, including spontaneously hypertensive rats (SHRs) and models of angiotensin II-induced hypertension. enamine.netimrpress.com These models allow for the investigation of how pressure overload affects cardiac metabolism. While direct studies focusing solely on this compound in these specific hypertension models are not extensively detailed in the provided context, the general use of radiolabeled fatty acids in cardiomyopathy models provides a framework for how such investigations could be conducted. core.ac.ukiaea.org

Studies on Hepatic Lipid Metabolism in Preclinical Animal Models

Animal models are crucial for understanding the pathophysiology of non-alcoholic fatty liver disease (NAFLD), which is characterized by abnormal lipid accumulation in the liver. oatext.comresearchgate.net Models using high-fat diets or those with specific genetic modifications are employed to mimic human NAFLD. mdpi.comnih.gov The liver plays a central role in lipid metabolism, including the uptake, synthesis, oxidation, and export of fatty acids. researchgate.net While the provided search results focus heavily on myocardial metabolism, the principles of using radiolabeled fatty acids can be extended to investigate hepatic lipid metabolism. The uptake and turnover of tracers like this compound in the liver can provide insights into the dynamic processes of fatty acid handling in preclinical models of liver disease.

Comparative Studies with Other Radiolabeled Tracers in Research Models

The metabolic characteristics of this compound are often evaluated in comparison to other radiolabeled tracers to understand its relative advantages and limitations in different research contexts.

Comparison with Branched-Chain and Terminal-Iodophenyl Fatty Acid Analogs (e.g., BMIPP, IPPA)

Comparative studies in canine models have been performed to assess the metabolic handling of IHDA relative to terminal iodophenyl-substituted fatty acids like 15-(p-iodophenyl)pentadecanoic acid (pIPPA) and branched-chain fatty acids such as 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP). nih.govsnmjournals.org These studies reveal both similarities and differences in their kinetics.

During ischemia, the peak total activity of IHDA, pIPPA, and DMIPP all decrease significantly. nih.gov However, the half-life values show divergent responses; they are prolonged for IHDA and pIPPA but shortened for DMIPP in ischemic and hypoxic myocardium. nih.gov This suggests that while all three tracers are sensitive to oxygen deprivation, their subsequent metabolic fates differ. For instance, in normal myocardium, DMIPP is primarily incorporated into triacylglycerols, whereas the activity of IHDA and pIPPA in acylcarnitine increases significantly under ischemic and hypoxic conditions. nih.gov These comparative data highlight the distinct aspects of fatty acid metabolism that each tracer reflects.

Interactive Data Table: Comparison of Fatty Acid Tracer Kinetics in Canine Myocardium

| Tracer | Condition | Peak Total Activity (dpm/mg/mCi) | Half-Time (min) |

| IHDA | Normal | 700 ± 267 | 22 |

| Ischemic | 335 ± 158 | 44 | |

| Hypoxic | - | 50 | |

| pIPPA | Normal | 988 ± 318 | 24 |

| Ischemic | 438 ± 180 | 95 | |

| Hypoxic | - | 169 | |

| DMIPP | Normal | 352 ± 146 | 528 |

| Ischemic | 179 ± 82 | 409 | |

| Hypoxic | - | 115 |

Data sourced from a study in open-chest dogs. nih.gov

Comparative Analysis with Glucose Metabolism Tracers (e.g., FDG)

In the context of myocardial ischemia, there is a well-documented shift from fatty acid oxidation to glucose utilization. tums.ac.ir Therefore, comparing fatty acid tracers like IHDA with glucose metabolism tracers such as ¹⁸F-fluorodeoxyglucose (FDG) is highly informative. In ischemic but viable myocardium, a characteristic "mismatch" pattern is often observed: decreased uptake of the fatty acid tracer and increased or preserved uptake of FDG. tums.ac.ir This pattern signifies myocardial hibernation and indicates viable tissue. tums.ac.ir

Studies comparing the branched-chain fatty acid analog BMIPP with FDG have shown that in nearly all myocardial segments with normal perfusion and BMIPP uptake, FDG uptake is also normal. iaea.org Conversely, areas with reduced BMIPP uptake, particularly in the context of ischemia, often correspond to regions with enhanced FDG uptake, highlighting the metabolic switch. iaea.orgtums.ac.ir While direct comparative studies between IHDA and FDG are not detailed in the provided search results, the established principles from comparisons with other fatty acid analogs are applicable.

Advanced Research Perspectives and Future Directions

Refinements in Tracer Kinetic Modeling for Quantitative Metabolic Assessment

The use of radiolabeled fatty acids like 17-iodoheptadecanoic acid (IHA) for myocardial imaging has spurred significant research into the kinetic modeling of its metabolic fate. nih.gov Early models focused on analyzing time-activity curves generated from sequential planar imaging to assess fatty acid oxidation. snmjournals.org These curves typically show a rapid initial uptake by the myocardium followed by a biexponential clearance, with the initial rapid phase thought to represent β-oxidation and the slower phase reflecting the turnover of the intracellular lipid pool. snmjournals.orgnih.gov

A key refinement in these models has been the development of correction methods to account for background radioactivity, particularly from free radioiodide released during metabolism. nih.govsnmjournals.org One proposed method utilizes a control region of interest, such as the vena cava, to quantify and subtract the contribution of inorganic I-123 from the myocardial signal, thereby providing a more accurate representation of I-123 bound within myocardial cells. snmjournals.org This correction allows for a more precise calculation of the uptake and elimination half-time of IHA from the myocardium. nih.gov In normal individuals, the average disappearance half-time of [17-¹²³I]iodoheptadecanoic acid from the myocardium has been reported to be approximately 24 ± 4.7 minutes. nih.gov

Further advancements involve the use of compartmental analysis to dissect the different metabolic pools and fluxes of the tracer. numberanalytics.com These models divide the system into distinct compartments, such as the vascular space, the intracellular space, and different lipid pools (e.g., triglycerides, phospholipids), and describe the exchange of the tracer between them using a system of differential equations. numberanalytics.comakjournals.com This approach allows for the quantification of physiological processes like blood flow, fatty acid extraction, and metabolic rates. numberanalytics.com However, the complexity of these models requires robust data from dynamic imaging and, in some cases, invasive measurements like arterial and coronary sinus blood sampling to be accurately parameterized. snmjournals.org

Studies in canine models have shown a good correlation between externally measured time-activity curves and radiochemically determined kinetics from myocardial biopsies, supporting the validity of using monoexponential plus constant curve fitting for external measurements. snmjournals.org These findings indicate that externally measured curves can satisfactorily reflect the kinetics of radioiodinated heptadecanoic acid. snmjournals.org

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Metabolic Specificity

The rapid metabolism of straight-chain radioiodinated fatty acids like 17-IHA, leading to the release of free radioiodide, presents a challenge for imaging, particularly with SPECT. nih.gov This has driven the rational design and synthesis of novel derivatives with improved metabolic stability and specificity. A major strategy has been the introduction of modifications to the fatty acid chain to inhibit or slow down β-oxidation.

One successful approach involves the introduction of a methyl branch on the fatty acid chain. iaea.org For instance, 15-(p-[¹²⁵I]iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP) was developed to achieve "metabolic trapping," where the methyl group hinders mitochondrial β-oxidation, leading to prolonged myocardial retention of the tracer. iaea.orgiaea.org This enhanced retention allows for more stable and higher-quality SPECT images. iaea.org The position of the methyl-branching has been shown to be a critical determinant of myocardial uptake and retention. iaea.org

Another strategy involves the incorporation of a phenyl group in the fatty acid chain, as seen in derivatives like 15-(p-iodophenyl)pentadecanoic acid (IPPA). nih.gov This modification helps to stabilize the radioiodine, reducing its premature release. nih.gov The position of the iodine on the phenyl ring also influences the metabolic fate of the tracer. nih.gov

The synthesis of these derivatives often involves multi-step chemical processes. For terminally iodinated fatty acids, methods like nonisotopic halogen exchange using a bromo- or chloro-analogue as the parent compound are employed. snmjournals.orggoogle.com The development of novel derivatives continues to be an active area of research, with the goal of creating tracers that provide a more accurate and specific assessment of fatty acid metabolism in various physiological and pathological states. plos.orgscielo.brmdpi.commdpi.com

Synergistic Applications with Multimodal Preclinical Imaging Techniques (e.g., SPECT/PET, Autoradiography)

The utility of 17-IHA and its derivatives is significantly enhanced when used in conjunction with other imaging modalities, providing a more comprehensive picture of tissue metabolism and function. iaea.org

SPECT/PET: Single-Photon Emission Computed Tomography (SPECT) is the primary imaging modality for I-123 labeled fatty acids like 17-IHA. iaea.orgdntb.gov.ua The development of metabolically trapped derivatives like BMIPP has been particularly important for improving the quality of SPECT imaging. iaea.org Positron Emission Tomography (PET) offers higher sensitivity and spatial resolution and is often used with other tracers, such as ¹¹C-palmitate, to study fatty acid metabolism. snmjournals.org Comparative studies using both SPECT and PET can provide valuable insights into the relative merits and specific applications of different fatty acid tracers. researchgate.net For example, dual-isotope imaging, simultaneously acquiring data from an I-123 labeled fatty acid and a perfusion agent like Thallium-201, allows for the direct comparison of metabolism and blood flow in the myocardium. jst.go.jp This can help differentiate between ischemic but viable tissue (hibernating myocardium) and scar tissue. jst.go.jp

Autoradiography: At the preclinical level, autoradiography provides high-resolution images of the distribution of radiolabeled compounds within tissue slices. akjournals.com It has been instrumental in validating the findings from in vivo imaging and in studying the microscopic distribution of 17-IHA and its metabolites within different cellular and subcellular compartments. akjournals.comiaea.org For instance, autoradiography of thin-layer chromatograms of myocardial extracts allows for the identification and quantification of the incorporation of the radiolabel into various lipid fractions, such as phospholipids (B1166683), triglycerides, and free fatty acids. akjournals.com Dual-tracer autoradiography, for example using an iodine-labeled fatty acid and Thallium-201, has been employed in animal models of heart disease to correlate regional metabolism with perfusion at a high level of detail. iaea.org

The table below summarizes the synergistic applications of 17-IHA with other imaging techniques:

| Imaging Modality | Synergistic Application with 17-IHA | Key Insights Gained |

| SPECT | Primary in vivo imaging for I-123-IHA. iaea.orgdntb.gov.ua | Assessment of regional myocardial fatty acid uptake and clearance. nih.gov |

| PET | Comparison with PET tracers like ¹¹C-palmitate. snmjournals.org | Validation of SPECT findings and comparative tracer kinetics. researchgate.net |

| Dual-Isotope SPECT | Simultaneous imaging with perfusion agents (e.g., Thallium-201). jst.go.jp | Direct comparison of myocardial metabolism and blood flow. jst.go.jp |

| Autoradiography | High-resolution ex vivo imaging of tissue distribution. akjournals.comiaea.org | Microscopic localization and quantification of tracer and metabolites. akjournals.com |

Broader Implications for Understanding Lipid Metabolism and Bioenergetics

The study of 17-IHA and its analogs extends beyond cardiac imaging, offering valuable insights into the broader fields of lipid metabolism and bioenergetics in various organs and disease states. researchgate.netthieme-connect.comosti.govnih.gov

Myocardial Metabolism: The heart relies heavily on the oxidation of long-chain fatty acids for its energy needs. iaea.org Radioiodinated fatty acids serve as unique probes to study this process non-invasively. iaea.org Studies using 17-IHA have demonstrated the competitive nature of energy substrate utilization in the heart. For example, lactate (B86563) loading has been shown to significantly inhibit the oxidation of 131I-17-HDA in the canine heart, with the non-oxidized fatty acid being shunted towards storage in triglycerides and phosphoglycerides. thieme-connect.comnih.gov This provides direct evidence for the substrate competition that occurs under different physiological conditions, such as exercise. nih.gov

Hepatic Metabolism: 17-IHA has also been used for dynamic scintigraphy of the liver to study lipid metabolism in various conditions. osti.gov Studies have shown differences in tracer uptake and elimination times in individuals with normal liver function compared to those with fatty liver or cirrhosis. osti.gov For instance, in patients with alcohol-induced fatty liver, tracer uptake was reduced and inhomogeneous. osti.gov These findings suggest the potential of using radiolabeled fatty acids to assess the metabolic function of the liver.

Lipid Storage and Mobilization: The metabolic fate of 17-IHA, whether it is oxidized for energy or stored in lipid pools, provides information about the balance between energy supply and demand in a tissue. thieme-connect.comnih.gov In situations where fatty acid oxidation is inhibited, such as during high lactate levels, the tracer is predominantly incorporated into triglycerides and phospholipids. thieme-connect.comnih.gov This highlights the dynamic nature of lipid storage and its role as a buffer for metabolic intermediates.

The table below presents findings from studies on the metabolic fate of 17-IHA under different conditions:

| Condition | Organ/Tissue | Key Finding | Implication for Bioenergetics |

| Control (Fasted) | Canine Myocardium | ~70% of ¹³¹I-17-HDA is oxidized. thieme-connect.comnih.gov | Fatty acids are a primary energy source. |

| Lactate Loading | Canine Myocardium | Oxidation of ¹³¹I-17-HDA decreased five-fold to 14%. thieme-connect.comnih.gov | Lactate competitively inhibits fatty acid oxidation. |

| Normal Liver | Human Liver | Homogeneous tracer uptake with a mean elimination time of ~21 min. osti.gov | Reflects normal hepatic lipid processing. |

| Fatty Liver | Human Liver | Reduced and inhomogeneous uptake with prolonged elimination. osti.gov | Indicates impaired hepatic lipid metabolism. |

Application of Computational and In Silico Approaches for Metabolic Pathway Analysis

The complex data generated from tracer kinetic studies with 17-IHA and its derivatives are increasingly being analyzed using computational and in silico approaches to gain a deeper understanding of metabolic pathways. researchgate.net These methods allow for the integration of experimental data into comprehensive models of cellular metabolism.

Pathway Analysis: Computational algorithms can be used to identify all possible metabolic pathways that can convert a substrate, like 17-IHA, into its various metabolic products. researchgate.net This can help in elucidating the network of reactions involved in the tracer's metabolism and in identifying potential points of regulation. researchgate.net These approaches can also help in designing novel tracer molecules with desired metabolic properties by predicting how structural modifications will affect their interaction with metabolic enzymes and pathways.

The integration of experimental data from studies with 17-IHA into these computational frameworks holds great promise for advancing our understanding of lipid metabolism and for the rational design of new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary research applications of 17-iodoheptadecanoic acid in biological studies?

- Methodological Answer : this compound is widely used as a radiolabeled tracer in myocardial metabolism studies. For example, in canine models, researchers inject the compound to monitor fatty acid uptake and oxidation kinetics using γ-camera imaging or autoradiography. Its iodine-123 isotope allows precise tracking of lipid distribution in cardiac tissue under normal and ischemic conditions . Experimental protocols often involve comparing its uptake with other iodinated fatty acids (e.g., 15-(p-iodophenyl)pentadecanoic acid) to assess metabolic specificity .

Q. How is this compound synthesized and characterized for experimental use?

- Methodological Answer : Synthesis typically involves iodination of heptadecanoic acid derivatives via electrophilic substitution. Characterization requires HPLC (≥98% purity) and nuclear magnetic resonance (NMR) to confirm the iodine substitution at the C-17 position. Mass spectrometry is critical for verifying molecular weight (406.3 g/mol) and isotopic labeling efficiency. Researchers must also validate purity through melting point analysis (82–84°C) and ensure proper storage at room temperature to prevent degradation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to its iodinated structure and potential radiolabeling, strict safety measures are required:

- Use PPE (gloves, lab coats, protective eyewear) to avoid skin contact.

- Work in a fume hood to minimize inhalation risks.

- Segregate chemical waste in labeled containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported lipid distribution data for this compound?

- Methodological Answer : Discrepancies in lipid distribution (e.g., myocardial vs. hepatic uptake) may arise from differences in experimental models (e.g., species-specific metabolism) or imaging protocols. To address this:

- Standardize animal models (e.g., use canine or rodent cohorts with controlled diets).

- Employ dual-isotope techniques (e.g., co-administer with ¹⁸F-FDG) to compare fatty acid and glucose utilization simultaneously.

- Use kinetic modeling (e.g., compartmental analysis) to differentiate uptake, oxidation, and washout phases .

Q. What advanced analytical techniques are recommended for studying the metabolic fate of this compound in diseased tissue?

- Methodological Answer : For high-resolution metabolic profiling:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies downstream metabolites (e.g., iodinated acyl-carnitines).

- Positron emission tomography (PET) with ¹²⁴I-labeled analogs provides quantitative 3D imaging of lipid trafficking in pathologies like diabetes or ischemia .

- Ex vivo tissue analysis using thin-layer chromatography (TLC) separates lipid fractions for oxidation rate calculations .

Q. How can researchers optimize experimental protocols to minimize deiodination artifacts in this compound studies?

- Methodological Answer : Deiodination (loss of iodine during metabolism) can skew data. Mitigation strategies include:

- Pre-treating animal models with propylthiouracil to inhibit endogenous deiodinase activity.

- Validating tracer stability via plasma sampling at timed intervals post-injection and measuring free iodide levels using ion-exchange chromatography .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing clustered data in longitudinal studies involving this compound?

- Methodological Answer : For repeated measurements (e.g., serial imaging in the same subject):

- Use mixed-effects models to account for intra-subject correlation.

- Apply Bonferroni correction to adjust for multiple comparisons (e.g., regional myocardial uptake differences).

- Report effect sizes with 95% confidence intervals to quantify clinical relevance .

Q. How should researchers validate the identity of novel this compound derivatives in synthetic chemistry workflows?

- Methodological Answer : For new derivatives (e.g., esterified or branched-chain analogs):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.